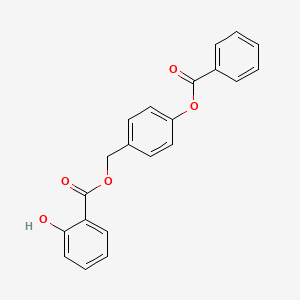

4-(Benzoyloxy)benzyl 2-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Benzoyloxy)benzyl 2-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is a solid substance . It is also known as “4-(Benzyloxy)-2-hydroxybenzoic acid” and has a CAS Number of 5448-45-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the microwave-assisted synthesis of benzyl 4-hydroxybenzoate involves a reaction between 4-hydroxybenzoic acid and K2CO3 in the presence of a phase transfer catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC1=C(C(O)=O)C=CC(OCC2=CC=CC=C2)=C1 . The InChI key for this compound is JHMFYEFDCDOWFB-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 228.24 . The melting point of similar compounds like benzyl 4-hydroxybenzoate is reported to be between 109-112 °C .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Condensed Heterocyclic Compounds : The direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system under air has been shown to afford isocoumarin derivatives and 4-ethenylcarbazoles, some exhibiting solid-state fluorescence. This methodology provides a pathway for the synthesis of various condensed heterocyclic compounds from 4-hydroxybenzoic acid derivatives (Shimizu et al., 2009).

Biological Activities

Anti-inflammatory Activities : Newer analogues of substituted dibenzoyl phenol, derived from benzoylation of hydroxybenzophenones, have demonstrated potent anti-inflammatory activities. Among these, specific compounds showed more potent activity than standard drugs, highlighting the potential therapeutic applications of these derivatives (Khanum et al., 2004).

Histone Deacetylase Inhibition : A series of 5-aroylindolyl-substituted hydroxamic acids have been developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has been found to decrease both the level of phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

Analytical Methodologies

Mass Spectrometry for 4-Hydroxybenzoates : A derivatization-enhanced detection strategy in mass spectrometry has been applied for the analysis of 4-hydroxybenzoates and their metabolites. This method has proved feasible for identifying metabolites transformed by human keratinocytes and for high-throughput screening of these compounds in commercial products (Lee et al., 2017).

Hirshfeld Surface Analysis : The study of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, utilized Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting the utility of this analytical technique in understanding the structural properties of such compounds (Sharfalddin et al., 2020).

特性

IUPAC Name |

(4-benzoyloxyphenyl)methyl 2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c22-19-9-5-4-8-18(19)21(24)25-14-15-10-12-17(13-11-15)26-20(23)16-6-2-1-3-7-16/h1-13,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPJCZFELDYZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)COC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)

![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)

![N-(2-furylmethyl)-2-[(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2607656.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)